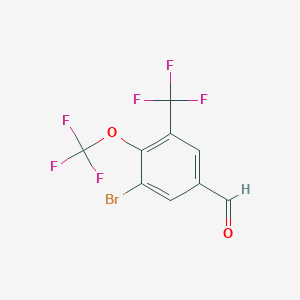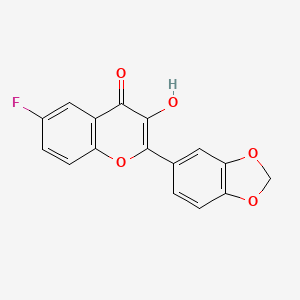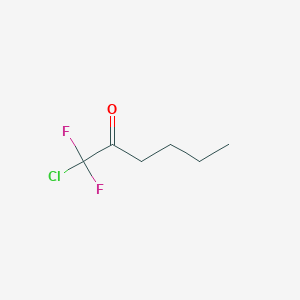
1-Chloro-1,1-difluorohexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1,1-difluorohexan-2-one is an organic compound with the molecular formula C6H9ClF2O It is a halogenated ketone, characterized by the presence of chlorine and fluorine atoms attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-1,1-difluorohexan-2-one can be synthesized through several methods. One common approach involves the reaction of hexan-2-one with chlorine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective introduction of chlorine and fluorine atoms.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as chlorination and fluorination of precursor compounds, followed by purification and isolation of the desired product. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1,1-difluorohexan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated or chlorinated derivatives, while oxidation and reduction reactions produce carboxylic acids or alcohols, respectively.
Aplicaciones Científicas De Investigación
1-Chloro-1,1-difluorohexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used to study the effects of halogenated ketones on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, such as antiviral or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism by which 1-chloro-1,1-difluorohexan-2-one exerts its effects involves interactions with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of chlorine and fluorine atoms enhances its reactivity and ability to penetrate biological membranes, facilitating its action at the molecular level.
Comparación Con Compuestos Similares
1-Chloro-1,1-difluoroethane: A related compound with similar halogenation but a shorter carbon chain.
1,1-Difluoro-1-chloroethane: Another halogenated ketone with comparable reactivity.
1-Chloro-1,1-difluoropropane: Shares structural similarities but differs in chain length and specific applications.
Uniqueness: 1-Chloro-1,1-difluorohexan-2-one is unique due to its specific combination of chlorine and fluorine atoms on a hexanone backbone. This structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
6302-00-7 |
|---|---|
Fórmula molecular |
C6H9ClF2O |
Peso molecular |
170.58 g/mol |
Nombre IUPAC |
1-chloro-1,1-difluorohexan-2-one |
InChI |
InChI=1S/C6H9ClF2O/c1-2-3-4-5(10)6(7,8)9/h2-4H2,1H3 |
Clave InChI |
RMIIWSVYLUETRK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12838256.png)
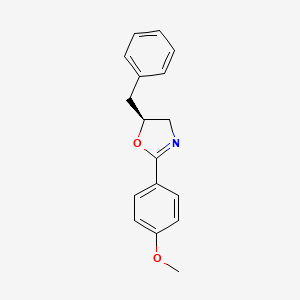
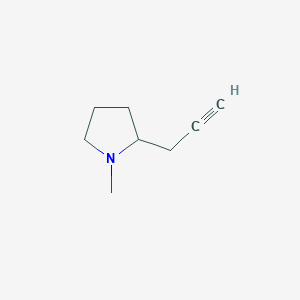
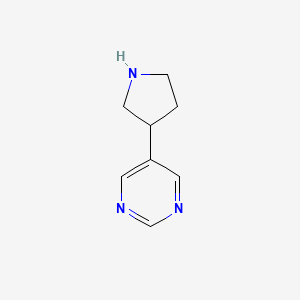


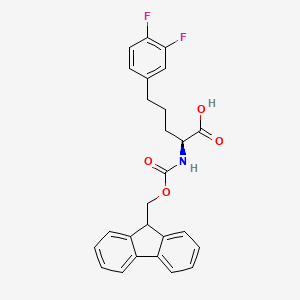
![5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12838325.png)
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)
![4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan](/img/structure/B12838334.png)
![(R)-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate](/img/structure/B12838336.png)
![[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)
